
2-Chloro-5-phenylisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5-phenylisonicotinic acid” is a chemical compound with the CAS Number: 1214323-23-5 . It has a molecular weight of 233.65 . The IUPAC name for this compound is 2-chloro-5-phenylisonicotinic acid .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-phenylisonicotinic acid is represented by the linear formula C12H8ClNO2 . The InChI code for this compound is 1S/C12H8ClNO2/c13-11-6-9 (12 (15)16)10 (7-14-11)8-4-2-1-3-5-8/h1-7H, (H,15,16) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance describe its characteristics and behavior under various conditions. For 2-Chloro-5-phenylisonicotinic acid, the molecular weight is 233.65 . The compound is likely to have properties typical of carboxylic acids, including the ability to form hydrogen bonds and participate in acid-base reactions.
Aplicaciones Científicas De Investigación
Synthesis and Structure Characterization
- Triorganotin compounds synthesized from reactions involving related heteroaromatic carboxylic acids have been characterized by elemental analysis, IR and NMR spectroscopy. The crystal structures of triphenyltin esters of related compounds reveal a trigonal bipyramidal structure, forming one-dimensional linear polymers through interactions between oxygen atoms of phenolic hydroxide and tin atoms of an adjacent molecule. These findings could suggest applications in materials science, particularly in the synthesis of polymers with specific structural features (Gao, 2012).
Herbicidal Activity
- A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid (closely related to 2-Chloro-5-phenylisonicotinic acid) demonstrated excellent herbicidal activity against Agrostis stolonifera and Lemna paucicostata. This suggests potential applications of 2-Chloro-5-phenylisonicotinic acid and its derivatives in the development of new herbicides for controlling monocotyledonous weeds (Yu et al., 2021).
Fluorescence Quenching Studies
- Studies on fluorescence quenching of boronic acid derivatives by aniline in alcohols indicate interactions involving different conformers of the solutes in the ground state, which are influenced by intermolecular and intramolecular hydrogen bonding. This research could point to applications in the development of fluorescence-based sensors or probes for detecting specific chemical interactions (Geethanjali et al., 2015).
Airway Inflammation and Cysteinyl Leukotrienes
- Research on chlorine gas exposure and its effects on airway inflammation underscores the significance of oxidants, including those generated from chlorine in aqueous solutions. While not directly linked to 2-Chloro-5-phenylisonicotinic acid, this study highlights the broader context of chlorine chemistry and its biological implications, which could be relevant in understanding the effects of chlorine-containing compounds on health (Sporn, 2020).
Propiedades
IUPAC Name |
2-chloro-5-phenylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXJKVKVWPVNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673487 |
Source


|
| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenylisonicotinic acid | |
CAS RN |
1214323-23-5 |
Source


|
| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
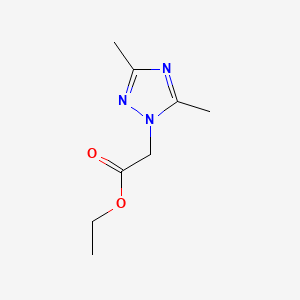
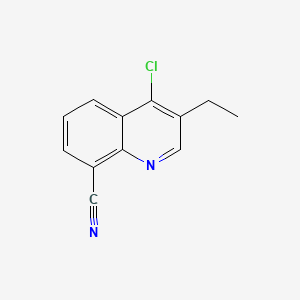
![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
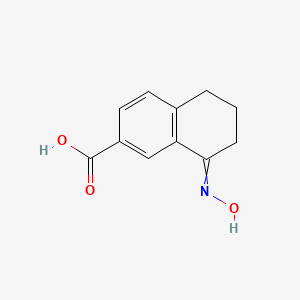
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)
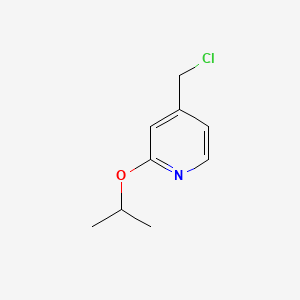
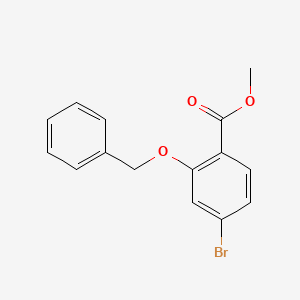
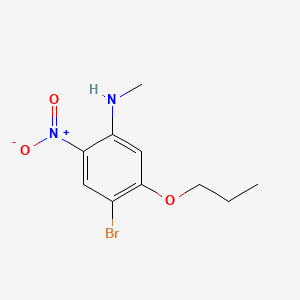
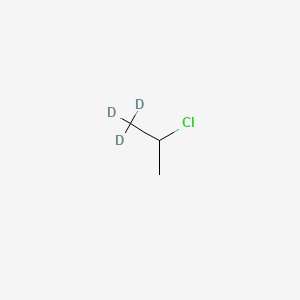

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
